p-Nitrophenyl laurate

Description

Definition and Chemical Nomenclature of 4-Nitrophenyl Laurate

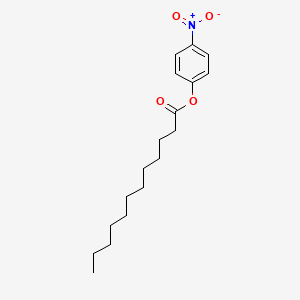

4-Nitrophenyl laurate, also known as 4-nitrophenyl dodecanoate (B1226587), is an organic compound classified as a 4-nitrophenyl ester. smolecule.com It is structurally composed of a lauric acid chain, which is a 12-carbon saturated fatty acid, linked to a 4-nitrophenol (B140041) group through an ester bond. smolecule.comchemsynlab.com The presence of the nitro group (-NO2) at the para-position of the phenyl ring is a key feature of this molecule. smolecule.com

The compound is a pale yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695), methanol, and acetonitrile. chemsynlab.com Its chemical formula is C18H27NO4. nih.gov

Below is a table summarizing the key chemical identifiers for 4-Nitrophenyl Laurate.

| Identifier | Value |

| IUPAC Name | (4-nitrophenyl) dodecanoate nih.gov |

| CAS Number | 1956-11-2 nih.govscbt.com |

| Molecular Formula | C18H27NO4 smolecule.comnih.govscbt.com |

| Molecular Weight | 321.41 g/mol smolecule.comscbt.combiosynth.com |

| Synonyms | 4-Nitrophenyl dodecanoate, p-Nitrophenyl laurate, Lauric Acid 4-Nitrophenyl Ester, Dodecanoic acid 4-nitrophenyl ester nih.govscbt.com |

Historical Context and Significance of 4-Nitrophenyl Laurate as an Enzyme Substrate

4-Nitrophenyl laurate serves as a crucial artificial substrate in various biochemical assays, particularly for measuring the activity of lipases and esterases. smolecule.comchemsynlab.com Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides). smolecule.com The use of 4-nitrophenyl laurate allows for a convenient and continuous monitoring of enzyme activity. smolecule.combiosynth.com

The significance of 4-nitrophenyl laurate lies in its role as a chromogenic substrate. biosynth.com When a lipase (B570770) or esterase enzyme hydrolyzes the ester bond in 4-nitrophenyl laurate, it releases lauric acid and 4-nitrophenol. smolecule.com The released 4-nitrophenol, particularly its anionic form (p-nitrophenolate) under alkaline conditions, imparts a yellow color to the solution. smolecule.comresearchgate.netmdpi.com The intensity of this yellow color, which can be quantified by measuring its absorbance at a specific wavelength (typically around 400-410 nm), is directly proportional to the amount of 4-nitrophenol produced and thus to the enzymatic activity. chemsynlab.commdpi.com

This method provides a simple and reliable way to study enzyme kinetics, screen for enzyme inhibitors, and determine the activity of lipases in various biological samples. chemsynlab.com While other methods for measuring lipolytic activity exist, many have limitations, and the use of p-nitrophenyl esters like the laurate ester has been a persistent and valuable tool in research. nih.gov Studies have utilized 4-nitrophenyl laurate to investigate the activity of various lipases, including those from microbial sources and bovine milk. nih.govfrontiersin.org

Overview of 4-Nitrophenyl Ester Family in Enzymatic Assays

4-Nitrophenyl laurate belongs to a broader family of 4-nitrophenyl esters that are widely employed as substrates in enzyme assays. chemsynlab.com These esters vary in the length of their fatty acid chains. dergipark.org.tr This family includes compounds such as:

4-Nitrophenyl acetate (B1210297)

4-Nitrophenyl butyrate (B1204436)

4-Nitrophenyl octanoate (B1194180)

4-Nitrophenyl palmitate

4-Nitrophenyl stearate (B1226849) dergipark.org.trmedchemexpress.com

The general principle behind their use is the same: enzymatic hydrolysis releases the chromogenic 4-nitrophenol, allowing for spectrophotometric measurement of enzyme activity. chemsynlab.commdpi.com The choice of a specific 4-nitrophenyl ester often depends on the substrate specificity of the enzyme being studied. dergipark.org.tr For instance, lipases may exhibit different activities towards esters with varying fatty acid chain lengths. dergipark.org.tr Research has shown that the hydrophobicity of the substrate, influenced by the acyl chain length, can significantly affect the activity of lipases. dergipark.org.tr

For example, a study comparing the activity of a lipase on different 4-nitrophenyl esters found that the enzyme showed higher activity towards p-NP-octanoate than towards esters with shorter or longer chains like p-NP-dodecanoate (laurate) and p-NP-palmitate. dergipark.org.tr This highlights the importance of selecting the appropriate 4-nitrophenyl ester to accurately characterize a specific enzyme. The versatility of this family of compounds makes them invaluable tools in biochemistry for studying a wide range of lipolytic and esterolytic enzymes. mdpi.com

The following table provides a comparative overview of research findings on the enzymatic hydrolysis of different 4-nitrophenyl esters.

| 4-Nitrophenyl Ester | Enzyme Studied | Key Finding |

| 4-Nitrophenyl Laurate | Lipoprotein Lipase | Hydrolysis occurs via an interfacial acyl-lipoprotein lipase mechanism. nih.gov |

| 4-Nitrophenyl Laurate | Thermophilic Lipase TrLipE | Used as a substrate to test the enzymatic activity of chimeras. frontiersin.org |

| Various p-Nitrophenyl Esters | Lipase from Thermomyces lanuginosus | Enzyme activity is greatly affected by substrate hydrophobicity, with varying activity on short vs. long-chain substrates. dergipark.org.tr |

| p-Nitrophenyl Alkanoates | Thiolase Enzyme OleA | Used as surrogate substrates for high-throughput screening. researchgate.net |

| 4-Nitrophenyl Caffeate | Caffeoyl Esterase | A spectrophotometric assay was developed based on its hydrolysis. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGNVZFHHJEZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173234 | |

| Record name | 4-Nitrophenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-11-2 | |

| Record name | p-Nitrophenyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 4 Nitrophenyl Laurate for Research Applications

Synthetic Routes for 4-Nitrophenyl Laurate

The primary method for synthesizing 4-nitrophenyl laurate involves the chemical combination of 4-nitrophenol (B140041) and lauric acid. smolecule.comchemsynlab.com This process, a form of esterification, is fundamental in organic chemistry.

Esterification of 4-Nitrophenol with Lauric Acid

C₁₂H₂₄O₂ (Lauric Acid) + C₆H₅NO₃ (4-Nitrophenol) → C₁₈H₂₇NO₄ (4-Nitrophenyl laurate) + H₂O

This direct esterification is a well-established method for producing 4-nitrophenyl esters. nih.gov

Role of Dehydration Agents in Synthesis

To drive the esterification reaction towards the formation of the product, a dehydration agent is typically employed. smolecule.comchemsynlab.com These agents facilitate the removal of the water molecule formed during the reaction, thereby shifting the equilibrium in favor of the ester. Commonly used dehydration agents for this synthesis include thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅). smolecule.comchemsynlab.com The use of such agents is crucial for achieving a high yield of 4-nitrophenyl laurate. smolecule.com The byproducts of the reaction will vary depending on the specific dehydrating agent used; for instance, thionyl chloride will produce hydrochloric acid (HCl), while phosphorus pentoxide will result in phosphoric acid (H₃PO₄). smolecule.comchemsynlab.com

Spectroscopic and Analytical Confirmation for Research Purity

To ensure the synthesized 4-nitrophenyl laurate is of high purity and possesses the correct chemical structure, a suite of spectroscopic and analytical techniques are employed. chemsynlab.com

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 4-nitrophenyl laurate. chemsynlab.combioglyco.com ¹H NMR and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. tcichemicals.com The resulting spectra provide characteristic chemical shifts and splitting patterns that correspond to the specific arrangement of atoms in the 4-nitrophenyl laurate molecule, thus confirming its identity. bioglyco.comchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of 4-nitrophenyl laurate. chemsynlab.com This technique provides a precise measurement of the mass-to-charge ratio of the molecule, which should correspond to its calculated molecular weight of approximately 321.4 g/mol . smolecule.comnih.govmpbio.com The fragmentation pattern observed in the mass spectrum offers additional structural information, further confirming the compound's identity. chemsynlab.com

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇NO₄ | smolecule.combioglyco.commpbio.com |

| Molecular Weight | ~321.4 g/mol | smolecule.comnih.govmpbio.com |

UV-Vis Spectroscopy for Absorbance Characteristics

UV-Vis spectroscopy is employed to measure the absorbance characteristics of 4-nitrophenyl laurate. chemsynlab.com While 4-nitrophenyl laurate itself is a substrate, its hydrolysis product, 4-nitrophenol, is a chromophore that strongly absorbs light around 400-405 nm, particularly at higher pH values. chemsynlab.comresearchgate.netrsc.org This property is the basis for its use in enzyme assays, where the release of 4-nitrophenol can be monitored spectrophotometrically to quantify enzyme activity. smolecule.comchemsynlab.com The UV-Vis spectrum of 4-nitrophenol exhibits a pH-dependent shift, with an isosbestic point around 347 nm. researchgate.net

| Compound | Wavelength (λmax) | Conditions | Source |

| 4-Nitrophenol | ~400-405 nm | Alkaline pH | chemsynlab.comresearchgate.net |

| 4-Nitrophenol | 317 nm | Acidic pH (<4) | researchgate.net |

| 4-Nitrophenol | 347 nm | Isosbestic Point | researchgate.net |

Methodologies for Enzymatic Activity Assays Utilizing 4 Nitrophenyl Laurate

Spectrophotometric Principles of 4-Nitrophenol (B140041) Release

The foundation of this assay lies in the spectrophotometric detection of 4-nitrophenol, the product of the enzymatic cleavage of 4-nitrophenyl laurate. chemsynlab.comsmolecule.com The hydrolysis reaction breaks the ester bond, yielding lauric acid and 4-nitrophenol. smolecule.com The released 4-nitrophenol, particularly its anionic form (4-nitrophenolate) under alkaline conditions, exhibits a distinct yellow color and strong absorbance at specific wavelengths, allowing for its quantification. smolecule.comscielo.sa.cr

Detection Wavelengths of 4-Nitrophenol (e.g., 405 nm, 410 nm, 412 nm)

The absorbance of the liberated 4-nitrophenol is typically measured in the visible light spectrum. The specific wavelength used for detection can vary slightly depending on the assay conditions, particularly the pH. Commonly employed wavelengths include 405 nm, 410 nm, and 412 nm. chemsynlab.comzenodo.orgresearchgate.netresearchgate.net Under alkaline conditions, where the phenolate (B1203915) form of 4-nitrophenol is predominant, the absorbance maximum is observed in the 400 nm to 420 nm range. scielo.sa.cr Some studies have also utilized wavelengths such as 400 nm. dergipark.org.trnih.gov The choice of wavelength is critical for ensuring maximum sensitivity and accuracy of the assay.

Table 1: Common Detection Wavelengths for 4-Nitrophenol

| Detection Wavelength (nm) | Reference(s) |

|---|---|

| 405 nm | chemsynlab.comdergipark.org.trrsc.orgucanr.edujcsp.org.pkcitius.technologyresearchgate.net |

| 410 nm | scielo.sa.crzenodo.orgelsevier.essonics.commdpi.commedchemexpress.com |

| 412 nm | researchgate.net |

| 400 nm | dergipark.org.trnih.govgoogle.comsigmaaldrich.comcarroll.edumdpi.comrsc.org |

| 290 nm | nih.gov |

Quantification of Hydrolysis Rate

The rate of enzymatic hydrolysis of 4-nitrophenyl laurate is determined by monitoring the increase in absorbance over time, which corresponds to the formation of 4-nitrophenol. chemsynlab.comrsc.org This rate is directly proportional to the activity of the lipase (B570770) or esterase in the sample. chemsynlab.com One unit of enzyme activity is often defined as the amount of enzyme that liberates one micromole of 4-nitrophenol per minute under the specified assay conditions. citius.technologysonics.comredalyc.org The hydrolysis rate can be calculated from the linear portion of the absorbance versus time curve. rsc.orgsigmaaldrich.com

Molar Extinction Coefficient Determination of 4-Nitrophenol

To convert the measured absorbance values into the concentration of released 4-nitrophenol, the molar extinction coefficient (ε) of 4-nitrophenol under the specific assay conditions (pH, temperature, buffer) is required. rsc.org This coefficient is a constant that relates the absorbance of a substance to its concentration and the path length of the light through the solution, as described by the Beer-Lambert Law. The molar extinction coefficient for 4-nitrophenol can be determined experimentally by measuring the absorbance of a series of standard solutions of known 4-nitrophenol concentrations. carroll.edu Values reported in the literature vary depending on the conditions; for instance, a molar extinction coefficient of 18,000 M⁻¹cm⁻¹ at 405 nm has been used, while another study reported 12,800 M⁻¹cm⁻¹ at the same wavelength. rsc.orgulab360.com Another reported value is 11,983 cm⁻¹ L mol⁻¹ at 410 nm. sonics.com It is crucial to use or determine the molar extinction coefficient under the exact same conditions as the enzymatic assay to ensure accurate quantification of enzyme activity. scielo.sa.cr

Assay Protocols for Lipase and Esterase Activity

Standardized protocols are essential for the reliable and reproducible measurement of lipase and esterase activity using 4-nitrophenyl laurate. These protocols detail the preparation of the substrate solution and the specific conditions for the enzymatic reaction.

Preparation of 4-Nitrophenyl Laurate Substrate Solutions

The preparation of a stable and consistent substrate solution is a critical first step. 4-nitrophenyl laurate is often dissolved in an organic solvent, such as isopropanol (B130326) or ethanol (B145695), before being emulsified in a buffer solution. scielo.sa.crsonics.com To improve solubility and create a stable emulsion, detergents or emulsifying agents like Triton X-100, gum arabic, or sodium deoxycholate are frequently included in the buffer solution. scielo.sa.crzenodo.orgsonics.com For example, one method involves dissolving 4-nitrophenyl laurate in isopropanol and then mixing it with a buffer containing gum arabic and sodium deoxycholate. scielo.sa.cr Another approach is to dissolve the substrate in ethanol and mix it with a buffer containing Tris-HCl and Triton X-100. citius.technologysonics.com The final concentration of the substrate in the assay mixture is a key parameter and is typically in the millimolar range. dergipark.org.trsonics.com

Incubation Conditions (Temperature, pH, Buffers)

The activity of lipases and esterases is highly dependent on environmental factors such as temperature and pH. Therefore, controlling these conditions during the assay is paramount.

Temperature: The optimal temperature for enzyme activity can vary significantly. Assays are often performed at temperatures ranging from 30°C to 50°C. zenodo.orgcitius.technologyelsevier.essonics.com For instance, some lipase assays are conducted at 30°C or 37°C, while esterase activity might be measured at 50°C. citius.technologyelsevier.essonics.com The thermal stability of the enzyme is also a consideration, as prolonged incubation at high temperatures can lead to denaturation and loss of activity. citius.technologyelsevier.es

pH and Buffers: The pH of the reaction mixture is maintained using a suitable buffer system, as enzyme activity is typically optimal within a narrow pH range. The choice of buffer depends on the optimal pH of the specific enzyme being studied. Common buffer systems include:

Citrate (B86180) buffer for acidic conditions (pH 5-6). zenodo.orgresearchgate.net

Phosphate (B84403) buffers (e.g., Sorensen's phosphate buffer, sodium phosphate) for neutral pH ranges (pH 6-8). zenodo.orgresearchgate.netelsevier.esnih.gov

Tris-HCl for slightly alkaline conditions (pH 7.0-9.0). researchgate.netcitius.technologyelsevier.essonics.com

Glycine-NaOH buffer for alkaline conditions (pH 9-10.4). zenodo.orgresearchgate.netelsevier.es

The optimal pH can vary widely; for example, some lipases show maximum activity at pH 8.0 or 9.0, while some esterases function best at pH 7.5 or 8.0. researchgate.netcitius.technologyelsevier.essonics.com It is crucial to select a buffer that maintains the desired pH throughout the assay and does not interfere with enzyme activity. zenodo.org

Table 2: Examples of Incubation Conditions for Lipase and Esterase Assays

| Enzyme Type | Substrate | Temperature (°C) | pH | Buffer System | Reference(s) |

|---|---|---|---|---|---|

| Lipase | 4-Nitrophenyl Palmitate | 30 | 8.0 | Sorensen's Phosphate | zenodo.org |

| Lipase | 4-Nitrophenyl Laurate | Room Temp | 5.0 - 12.0 | Citrate, Phosphate, Tris-HCl, Glycine-NaOH, etc. | researchgate.net |

| Lipase | 4-Nitrophenyl Palmitate | 30 - 80 | 8.0 | Tris-HCl, Sodium Phosphate | elsevier.es |

| Lipase | 4-Nitrophenyl Laurate | 10 | 9.0 | Phosphate | nih.gov |

| Esterase | p-Nitrophenyl Butyrate (B1204436) | 50 | 7.5 | Not specified | citius.technology |

| Esterase | 4-Nitrophenyl Laurate | 30 | 7.5 | Tris-HCl | sonics.com |

| Esterase | p-Nitrophenyl Butyrate | 37 | 7.0 | Phosphate | redalyc.org |

Monitoring the Release of 4-Nitrophenol

The enzymatic hydrolysis of 4-nitrophenyl laurate by lipases or esterases liberates 4-nitrophenol, a chromogenic compound. chemsynlab.comsmolecule.com The quantification of this released 4-nitrophenol serves as a direct measure of enzyme activity. smolecule.com This process is typically monitored spectrophotometrically, as 4-nitrophenol exhibits a characteristic yellow color in solution. smolecule.com

The absorbance of the released 4-nitrophenol is measured at a specific wavelength, generally between 400 nm and 410 nm. nih.gov The rate of the increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. To ensure the development of the yellow color, the pH of the final solution must be above 5.9, as the colored species is the deprotonated p-nitrophenolate anion. researchgate.net In many assay protocols, the reaction is stopped by the addition of a base like sodium hydroxide (B78521) (NaOH) to raise the pH and ensure complete deprotonation for accurate measurement. researchgate.net

A standard curve is typically generated using known concentrations of 4-nitrophenol to correlate absorbance values with the amount of product formed. nih.govdergipark.org.tr This allows for the calculation of the initial velocity of the reaction and the specific activity of the enzyme. chemsynlab.comdergipark.org.tr It is crucial to subtract the rate of any non-enzymatic, spontaneous hydrolysis of the substrate from the observed rate of the enzyme-catalyzed reaction to ensure accuracy. nih.gov

Factors such as pH and temperature can significantly influence the absorbance of 4-nitrophenol and, consequently, the accuracy of the assay. scielo.sa.cr Therefore, strict control of these parameters is essential. For instance, at a neutral pH, the absorbance of 4-nitrophenol can be temperature-dependent.

The following table outlines the typical wavelengths used for monitoring 4-nitrophenol release in various studies:

| Wavelength (nm) | Enzyme Source/Type | Reference |

| 400 | Esterases from circulatory system | nih.gov |

| 405 | General lipase/esterase assays | chemsynlab.comdergipark.org.tr |

| 410 | General lipase assays | |

| 415 | Pancreatic lipase | tandfonline.com |

Adaptations for High-Throughput Screening

Assays utilizing 4-nitrophenyl laurate and other similar chromogenic substrates are well-suited for adaptation to high-throughput screening (HTS) formats, primarily due to their simplicity and reliance on spectrophotometric detection. researchgate.net These adaptations are crucial for rapidly screening large libraries of enzymes for desired properties or for identifying potential enzyme inhibitors. chemsynlab.comresearchgate.net

The most common adaptation involves transitioning the assay from standard cuvettes to a microtiter plate (MTP) format, typically with 96 wells. researchgate.netnih.gov This miniaturization allows for the simultaneous analysis of numerous samples, significantly increasing the throughput. Automated liquid handling robotics can be employed to further streamline the process of dispensing reagents and samples into the microplates. researchgate.net

In a typical HTS setup, the reaction mixture, containing the enzyme and the 4-nitrophenyl laurate substrate, is incubated in the wells of the microplate. A microplate reader, which is a specialized spectrophotometer, is then used to measure the absorbance of the released 4-nitrophenol in each well over time. dergipark.org.trnih.gov This allows for the kinetic monitoring of multiple reactions concurrently.

Several factors must be considered when adapting these assays for HTS:

Solvent Compatibility: The choice of solvent to dissolve inhibitors or modify reaction conditions must be compatible with the enzyme's stability and activity. tandfonline.com

Assay Homogeneity: Maintaining a homogenous reaction mixture is critical, especially when dealing with poorly soluble substrates or inhibitors. Emulsifying agents may be necessary. tandfonline.com

Pathlength Correction: In microplate readers, the pathlength of the light through the sample can vary, which can affect absorbance readings. While standard curves can help, pathlength correction algorithms may be needed for higher accuracy. researchgate.net

The development of robust HTS methods allows for the efficient screening of enzyme libraries, such as site saturation libraries, to identify variants with improved properties like detergent tolerance. researchgate.net

Enzymology and Kinetic Studies with 4 Nitrophenyl Laurate As a Substrate

Lipase (B570770) and Esterase Characterization

4-Nitrophenyl laurate (4-NPL) is a synthetic ester widely employed as a chromogenic substrate for the characterization of lipases and esterases. biosynth.comchemsynlab.com The hydrolysis of 4-NPL by these enzymes releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically, providing a convenient method for measuring enzyme activity. chemsynlab.comsmolecule.com This substrate is particularly useful in distinguishing lipases from esterases, as lipases are generally more active against long-chain fatty acid esters like laurate, while esterases prefer shorter-chain esters. scielo.br

The utility of 4-NPL spans various research applications, from screening for novel lipolytic enzymes in microbial and metagenomic libraries to detailed kinetic studies of purified enzymes. elsevier.esasm.orgfrontiersin.org Its ability to mimic natural triglycerides makes it a valuable tool in understanding lipid metabolism. smolecule.com

Substrate Specificity Profiling using 4-Nitrophenyl Laurate

Substrate specificity is a key characteristic of lipases and esterases, and 4-nitrophenyl laurate is instrumental in its determination. By comparing the hydrolytic activity of an enzyme on 4-NPL with its activity on other p-nitrophenyl esters of varying acyl chain lengths, researchers can construct a substrate specificity profile. This profile reveals the enzyme's preference for fatty acids of specific lengths, providing insights into its physiological role and potential industrial applications.

The hydrolytic activity of lipases and esterases is often evaluated using a range of p-nitrophenyl esters with different acyl chain lengths, including p-nitrophenyl butyrate (B1204436) (C4), p-nitrophenyl caprylate (C8), 4-nitrophenyl laurate (C12), and p-nitrophenyl palmitate (C16).

For instance, a study on lipases A and B from Candida rugosa showed that both were non-specific esterases with similar activities against various p-nitrophenyl esters. nih.gov However, a slight difference was observed, with lipase A showing maximum activity with p-nitrophenyl caprylate and lipase B with 4-nitrophenyl laurate. nih.gov Similarly, a lipase from Pseudomonas stutzeri ZS04 exhibited its highest activity towards 4-nitrophenyl laurate when compared to other p-nitrophenyl esters. researchgate.net In contrast, a lipase from Thermomyces lanuginosus displayed higher activity on the eight-carbon chain p-nitrophenyl octanoate (B1194180). dergipark.org.tr

Cutinases from Fusarium solani f. pisi and Pseudomonas mendocina demonstrated high specificity for p-nitrophenyl butyrate, with significantly lower activity on p-nitrophenyl palmitate. jmb.or.kr An esterase from Sorghum bicolor also showed a preference for the hydrolysis of short-chain fatty acids. redalyc.org

The following table provides a comparative view of the substrate specificity of various lipases and esterases.

| Enzyme Source | Optimal p-Nitrophenyl Ester Substrate | Reference |

| Candida rugosa Lipase A | p-Nitrophenyl caprylate (C8) | nih.gov |

| Candida rugosa Lipase B | 4-Nitrophenyl laurate (C12) | nih.gov |

| Pseudomonas stutzeri ZS04 Lipase | 4-Nitrophenyl laurate (C12) | researchgate.net |

| Thermomyces lanuginosus Lipase | p-Nitrophenyl octanoate (C8) | dergipark.org.tr |

| Fusarium solani f. pisi Cutinase | p-Nitrophenyl butyrate (C4) | jmb.or.kr |

| Pseudomonas mendocina Cutinase | p-Nitrophenyl butyrate (C4) | jmb.or.kr |

| Sorghum bicolor Esterase | Short-chain fatty acids | redalyc.org |

| Geobacillus sp. ID17 Lip3 and Lip4 | 4-Nitrophenyl laurate (C12) | nih.gov |

| Pseudomonas fluorescens SBW25 LipB | p-Nitrophenyl caprylate (C8) | researchgate.net |

| Haloarcula marismortui Lipase | 4-Nitrophenyl laurate (C12) | nih.gov |

| Thermophilic fungus 13a | 4-Nitrophenyl laurate (C12) | ird.fr |

The length of the acyl chain of the p-nitrophenyl ester substrate significantly influences the activity of lipases and esterases. Generally, true lipases exhibit increasing activity with increasing acyl chain length, up to a certain point, after which the activity may decline. Esterases, on the other hand, typically show a preference for shorter acyl chains.

For example, a lipase from Burkholderia cepacia KWI-56 was more active on medium- and long-acyl chain esters than on short-acyl chain esters. oup.com Similarly, a metagenomically-derived lipase, LipG, showed high activity with long-chain fatty acid substrates like p-nitrophenyl palmitate (C16). asm.org Conversely, a cold-active hormone-sensitive lipase (HaHSL) from Halocynthiibacter arcticus had a strong preference for short-chain substrates like p-nitrophenyl acetate (B1210297) (C2) and p-nitrophenyl butyrate (C4), with almost no activity on longer chains. mdpi.com

Studies on a novel hormone-sensitive lipase family esterase, Est19, from an Antarctic bacterium showed the highest hydrolytic activity towards p-nitrophenyl caproate (C6), with lower activity observed for longer chains like 4-nitrophenyl laurate (C12) and p-nitrophenyl palmitate (C16). nih.gov The activity of adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) was also shown to be inhibited by long-chain acyl-CoAs, demonstrating the impact of acyl chain length on enzyme regulation. nih.gov

The table below illustrates the effect of acyl chain length on the activity of different lipases and esterases.

| Enzyme | Optimal Acyl Chain Length | Observation | Reference |

| Burkholderia cepacia KWI-56 Lipase | Medium to Long (C8-C16) | Higher activity on longer chains compared to short chains. | oup.com |

| Metagenomic Lipase LipG | Long (C14-C18) | Catalytic efficiency towards pNPP was ~30-fold higher than towards p-nitrophenyl butyrate. | asm.org |

| Halocynthiibacter arcticus HaHSL | Short (C2-C4) | Almost no activity observed for long-chain substrates. | mdpi.com |

| Pseudomonas sp. E2-15 Esterase Est19 | Medium (C6) | Highest activity towards p-nitrophenyl caproate. | nih.gov |

| Adipose Triglyceride Lipase (ATGL) | - | Inhibited by long-chain acyl-CoAs. | nih.gov |

| Hormone-Sensitive Lipase (HSL) | - | Inhibited by long-chain acyl-CoAs. | nih.gov |

| Rhizopus chinensis Lipase | Short (C4) | A disulfide bond mutant showed decreased catalytic efficiency towards pNPP. | plos.org |

Comparison with other p-Nitrophenyl Esters (e.g., butyrate, caprylate, palmitate)

Enzyme Production and Characterization from Diverse Sources (e.g., microbial, plant)

Lipases and esterases are ubiquitous enzymes produced by a wide range of organisms, including microbes (bacteria, fungi) and plants. ijcmas.com 4-Nitrophenyl laurate serves as a crucial substrate for the characterization of these enzymes from their diverse sources.

Microbial sources are particularly important for the industrial production of lipases. Bacteria such as Bacillus sp., Acinetobacter sp., and Pseudomonas sp., as well as fungi like Candida rugosa and Aspergillus niger, are well-known lipase producers. elsevier.esnih.govjmb.or.krscielo.brasm.org For example, a novel lipase was characterized from a Bacillus sp. isolated from tannery wastes using 4-nitrophenyl laurate as the substrate. scielo.br Similarly, a thermostable alkaline lipase was identified from a compost metagenomic library. frontiersin.org

Plant seeds are also a rich source of esterases. An esterase extracted from sorghum seeds was characterized using a variety of p-nitrophenyl esters, including 4-nitrophenyl laurate. redalyc.org

The production of lipases and esterases from microbial sources can be significantly enhanced by optimizing culture conditions. Factors such as temperature, pH, carbon and nitrogen sources, and inducers play a crucial role in maximizing enzyme yield.

For instance, a study on Bacillus aryabhattai SE3-PB demonstrated a 7.2-fold increase in lipase production after optimizing culture conditions using response surface methodology. tandfonline.com The optimal conditions were found to be a temperature of 40°C, pH of 7.6, and the presence of sunflower oil as an inducer. tandfonline.com Similarly, for the yeast Pichia lynferdii NRRL Y-7723, fructose (B13574) and yeast extract were identified as the best carbon and nitrogen sources for the production of a cold-active lipase. nih.govacs.org The production of lipase by Fusarium solani was optimized by adjusting the concentrations of tryptone, calcium chloride, and magnesium sulfate (B86663) in the culture medium. rsdjournal.org For Bacillus subtilis Y-IVI, starch and peptone were the preferred carbon and nitrogen sources, respectively, and olive oil acted as an effective inducer. ijcmas.com

The following table summarizes the optimized culture conditions for lipase production from various microbial sources.

| Microorganism | Optimized Parameters | Outcome | Reference |

| Bacillus aryabhattai SE3-PB | Temp: 40°C, pH: 7.6, Inducer: Sunflower oil | 7.2-fold increase in lipase production | tandfonline.com |

| Pichia lynferdii NRRL Y-7723 | Carbon: Fructose, Nitrogen: Yeast extract | >10-fold higher productivity than standard conditions | nih.govacs.org |

| Fusarium solani | Tryptone, Calcium chloride, Magnesium sulfate | Maximum lipolytic activity of 24.84 U/ml | rsdjournal.org |

| Bacillus subtilis Y-IVI | Carbon: Starch, Nitrogen: Peptone, Inducer: Olive oil | Enhanced lipase production | ijcmas.com |

Following production, lipases and esterases are often purified to homogeneity for detailed characterization. A variety of purification techniques are employed, often in combination, to achieve high purity. 4-Nitrophenyl laurate is frequently used in activity assays to monitor the purification process.

Common purification steps include precipitation, followed by various chromatographic techniques. For a lipase from Acinetobacter sp. AU07, the purification process involved ammonium (B1175870) sulfate precipitation, followed by hydrophobic interaction chromatography. elsevier.es A novel lipase, LipG, from a metagenomic library was purified using nickel-nitrilotriacetic acid affinity chromatography. asm.org For four distinct lipases from a thermophilic Geobacillus sp., the purification involved ultrafiltration, anion exchange chromatography, and size exclusion chromatography. nih.gov A cold-active lipase from Pseudomonas sp. A6 was purified using ammonium sulfate precipitation and Sephadex G-100 gel filtration chromatography. nih.gov

The table below outlines the purification methods used for lipases from different sources.

| Enzyme Source | Purification Techniques | Fold Purification | Yield | Reference |

| Acinetobacter sp. AU07 | Ammonium sulfate precipitation, Hydrophobic interaction chromatography | - | - | elsevier.es |

| Metagenomic Lipase LipG | Nickel-nitrilotriacetic acid affinity chromatography | 4.6 | 61% | asm.org |

| Geobacillus sp. ID17 (Lip1-4) | Ultrafiltration, Anion exchange chromatography, Size exclusion chromatography | - | - | nih.gov |

| Pseudomonas sp. A6 | Ammonium sulfate precipitation, Sephadex G-100 gel filtration chromatography | - | - | nih.gov |

| Geobacillus sp. ID17 (Lip7) | Recombinant expression and purification | - | 23% | nih.gov |

Optimization of Culture Conditions for Enzyme Production

Kinetic Analysis of Enzymatic Hydrolysis of 4-Nitrophenyl Laurate

The enzymatic hydrolysis of 4-Nitrophenyl laurate is a cornerstone for investigating the catalytic behavior of lipases. This substrate is widely used to determine key kinetic parameters that define an enzyme's efficiency and substrate affinity.

The hydrolysis of 4-Nitrophenyl laurate by many lipases follows Michaelis-Menten kinetics, a fundamental model describing the relationship between the initial reaction rate, substrate concentration, and the enzyme's intrinsic properties. tandfonline.comnih.gov This model allows for the determination of the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the enzyme's affinity for the substrate. A lower K_m value generally signifies a higher affinity. V_max is the maximum rate of reaction when the enzyme is saturated with the substrate. These values are typically determined by measuring the initial reaction rates at various concentrations of 4-Nitrophenyl laurate and fitting the data to the Michaelis-Menten equation, often using graphical methods like the Lineweaver-Burk plot. elsevier.esscielo.brrsc.org

Several studies have reported K_m and V_max values for the hydrolysis of 4-Nitrophenyl laurate by various lipases. For instance, a lipase from Bacillus sp. exhibited a K_m of 0.31 µM and a V_max of 7.6 µM/mL/min. scielo.br In another study, soluble Candida rugosa lipase showed a K_m of 0.193 mM for 4-Nitrophenyl laurate. tandfonline.com The lipase from Geobacillus stearothermophilus AH22 had a K_m of 0.55 mM and a V_max of 0.15 U/mg for the same substrate. tandfonline.com A lipase from Acinetobacter sp. AU07 was also found to have a high affinity for 4-Nitrophenyl laurate, indicated by a low K_m value. elsevier.es These variations in K_m and V_max values reflect the diverse specificities and catalytic efficiencies of lipases from different sources.

Table 1: Michaelis-Menten Kinetic Parameters for Lipase-Catalyzed Hydrolysis of 4-Nitrophenyl Laurate

| Enzyme Source | K_m (mM) | V_max (U/mg or µM/mL/min) | Reference |

|---|---|---|---|

| Bacillus sp. | 0.00031 | 7.6 µM/mL/min | scielo.br |

| Soluble Candida rugosa lipase | 0.193 | Not specified | tandfonline.com |

| Geobacillus stearothermophilus AH22 | 0.55 | 0.15 U/mg | tandfonline.com |

| Geobacillus stearothermophilus (LGS) | 0.8 | Not specified | scirp.org |

| Recombinant Lipase (Leptospira) | 0.29 | 2.28 mmol/(L•min⁻¹) | onlinescientificresearch.com |

Note: Units and experimental conditions may vary between studies.

The catalytic efficiency of an enzyme, represented by the specificity constant (k_cat/K_m), is a measure of how efficiently an enzyme converts a substrate into a product. It incorporates both the turnover rate (k_cat, the number of substrate molecules converted per enzyme molecule per unit time) and the enzyme's affinity for the substrate (K_m). A higher k_cat/K_m value indicates greater catalytic prowess.

For example, a recombinant lipase from Sphaerococcus thermophilus showed a k_cat/K_m of 21.34 s⁻¹•L•mmol⁻¹ with 4-Nitrophenyl laurate as the substrate, indicating high catalytic efficiency. onlinescientificresearch.com In a study involving a mutant lipase (E189I) from Geobacillus sp., the catalytic efficiency for p-nitrophenyl esters was significantly increased compared to the wild type. nih.gov The catalytic efficiency of a lipase from Thermomyces lanuginosus was determined to be 0.30 min⁻¹ mM⁻¹ for the synthesis of methyl butanoate, providing a comparative measure of its performance. d-nb.info These studies highlight the importance of k_cat/K_m in characterizing and comparing the effectiveness of different enzymes.

4-Nitrophenyl laurate is also a valuable tool for studying enzyme inhibition. By measuring the rate of its hydrolysis in the presence of potential inhibitors, researchers can determine the type and extent of inhibition. For instance, studies have shown that certain metal ions and surfactants can inhibit lipase activity. The activity of a lipase from Bacillus sp. was significantly inhibited by Cu²⁺, Na⁺, Co²⁺, EDTA, and SDS. scielo.br Similarly, various surfactants and organic solvents were found to inhibit a recombinant lipase from Leptospira. onlinescientificresearch.com The effects of nucleophiles like hydroxylamine (B1172632) on the hydrolysis of 4-Nitrophenyl laurate by lipoprotein lipase have provided evidence for a lauryl-lipoprotein lipase intermediate, confirming an acyl-enzyme mechanism. nih.gov These inhibition studies are crucial for understanding enzyme mechanisms and for identifying substances that can modulate enzyme activity. smolecule.com

The kinetics of the enzymatic hydrolysis of 4-Nitrophenyl laurate are significantly influenced by reaction conditions such as pH and temperature. Optimizing these parameters is essential for maximizing enzyme activity and for understanding the enzyme's stability and operational range.

The rate of hydrolysis of 4-Nitrophenyl laurate typically shows a bell-shaped dependence on both pH and temperature, with an optimal pH and temperature at which the enzyme exhibits maximum activity. For example, a lipase from Bacillus sp. showed maximum activity at pH 9 and 60°C. scielo.br A lipase from Geobacillus stearothermophilus AH22 had an optimal pH range of 8.0-9.0 and an optimal temperature of 50°C. tandfonline.com The lipase from Anoxybacillus flavithermus (LAF) exhibited optimal activity at pH 8.0, while the lipase from Geobacillus stearothermophilus (LGS) had an optimum at pH 7.5. scirp.org Recombinant lipase STGL3 from Schizochytrium pombe displayed an optimum reaction temperature of 40°C. onlinescientificresearch.com

It is also important to note that the stability of the product, 4-nitrophenol, is pH and temperature-dependent. At neutral or near-neutral pH, the absorbance of 4-nitrophenol at 410 nm increases with higher temperatures. scielo.sa.cr Below pH 6.0, the protonated form of 4-nitrophenol, which absorbs at 317 nm, is predominant, while at pH 10.0 and above, the anionic form, which absorbs around 401 nm, is dominant. scielo.sa.cr This highlights the necessity of carefully controlling both pH and temperature for accurate and reliable kinetic measurements. scielo.sa.cr

Table 2: Optimal pH and Temperature for Lipase Activity using 4-Nitrophenyl Laurate

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Bacillus sp. | 9 | 60 | scielo.br |

| Geobacillus stearothermophilus AH22 | 8.0 - 9.0 | 50 | tandfonline.com |

| Geobacillus stearothermophilus (LGS) | 7.5 | Not specified | scirp.org |

| Anoxybacillus flavithermus (LAF) | 8.0 | Not specified | scirp.org |

| Recombinant Lipase STGL3 (Schizochytrium pombe) | Not specified | 40 | onlinescientificresearch.com |

| Lipase from Porcine Pancreas | 8.6 (Tris-HCl buffer) | 50 | jcsp.org.pk |

| Esterase from Sorghum bicolor | 8.0 | 40 | redalyc.org |

| Thermo-alkaline lipase Lip7 (Geobacillus sp. ID17) | 11.0 | 50 | researchgate.net |

| Chimeric Lipases (TrL1-TrL17) | 8.0 - 8.5 | 60-70 | nih.gov |

Note: The specific buffer system used can influence the optimal pH.

Impact of Reaction Conditions on Kinetics

Effects of pH and Temperature on Hydrolytic Rate

Mechanism of Action and Catalytic Site Interactions

The use of 4-nitrophenyl laurate as a substrate has been instrumental in elucidating the fundamental catalytic mechanism of lipases. The process involves precise interactions within the enzyme's active site, leading to the cleavage of the substrate's ester bond.

Cleavage of Ester Bond and 4-Nitrophenol Release

The primary chemical reaction involving 4-nitrophenyl laurate in enzymatic assays is its hydrolysis into lauric acid and 4-nitrophenol. smolecule.commdpi.com This reaction is catalyzed by the lipase, which facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage. smolecule.com The subsequent cleavage of this bond results in the release of the two products. The utility of 4-NPL as a substrate stems from the chromogenic nature of the 4-nitrophenol product. chemsynlab.com In alkaline conditions, 4-nitrophenol exists as the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and can be quantified by measuring its absorbance at wavelengths between 405 and 420 nm. chemsynlab.comuna.ac.cr This allows for a continuous and straightforward spectrophotometric monitoring of enzyme activity.

Binding to Enzyme Active Sites

The catalytic action of lipases is centered around a highly conserved structural motif known as the α/β hydrolase fold, which houses the catalytic site. researchgate.netnih.gov This site typically comprises a catalytic triad (B1167595) of amino acid residues: a serine (Ser), a histidine (His), and an acidic residue, either aspartic acid (Asp) or glutamic acid (Glu). nih.govmdpi.comacs.org For the hydrolysis of 4-NPL to occur, the substrate must first bind within this catalytic cleft, positioning its ester bond for catalysis.

The mechanism involves the serine residue, activated by the histidine, acting as a nucleophile to attack the substrate's carbonyl carbon. This forms a tetrahedral intermediate which is stabilized by a network of hydrogen bonds in a region known as the oxyanion hole. nih.gov The intermediate then collapses, forming an acyl-enzyme complex where the laurate chain is covalently attached to the serine, and releasing the 4-nitrophenol molecule. smolecule.com Finally, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the lauric acid and regenerating the free enzyme. smolecule.com Many lipases also possess a mobile "lid" or flap covering the active site, which controls substrate access. nih.govresearchgate.net The binding of detergents or the presence of a lipid-water interface can induce a conformational change, opening this lid and allowing the substrate to enter the active site. openbiochemistryjournal.comresearchgate.net

Role of Hydrophobicity in Enzyme-Substrate Interaction

Hydrophobicity is a critical determinant in the interaction between lipases and 4-nitrophenyl laurate. Lipases are distinguished from other esterases by their preference for water-insoluble substrates and the phenomenon of interfacial activation. redalyc.org This means their activity is significantly enhanced at a lipid-water interface. nih.govdergipark.org.tr The hydrophobic laurate tail (a 12-carbon chain) of 4-NPL allows the substrate to form micelles or aggregates in aqueous solution, creating the very interface that lipases are adapted to act upon. nih.govchemsynlab.com

The enzyme itself possesses hydrophobic regions, including the surface of the lid and the interior of the acyl-binding pocket, which are designed to accommodate the long, non-polar fatty acid chain of the substrate. researchgate.netresearchgate.net This hydrophobic compatibility is essential for effective binding and catalysis. Studies have shown that lipase activity is directly influenced by the hydrophobicity of the substrate's acyl chain, with many lipases showing a preference for medium- to long-chain fatty acid esters like 4-NPL over shorter-chain variants. dergipark.org.trtemple.eduscielo.br Furthermore, research involving the chemical modification of a lipase from Thermomyces lanuginosus demonstrated that increasing the hydrophobicity of the enzyme's surface by grafting it with dodecyl chains resulted in a two-fold increase in activity towards 4-nitrophenyl laurate, underscoring the crucial role of hydrophobic interactions in catalytic performance. researchgate.net

Advanced Research Applications of 4 Nitrophenyl Laurate

Screening for Enzyme Inhibitors and Activators

A significant application of 4-nitrophenyl laurate is in high-throughput screening assays to identify potential inhibitors and activators of lipases and esterases. chemsynlab.com By measuring the rate of 4-nitrophenol (B140041) production in the presence of different test compounds, researchers can efficiently assess their effect on enzyme activity. A decrease in the rate of hydrolysis indicates the presence of an inhibitor, a substance that binds to the enzyme and blocks its function. chemsynlab.comsmolecule.com Conversely, an increase in the reaction rate suggests the compound is an activator.

This screening method is crucial for drug discovery and development, as many physiological processes rely on the activity of lipases and esterases. chemsynlab.com For instance, identifying inhibitors of certain lipases could be relevant for managing conditions related to lipid metabolism. smolecule.com The hydrophobic nature of 4-nitrophenyl laurate allows it to bind to the active site of these enzymes, and its displacement or the modulation of its hydrolysis by other molecules provides a clear signal for identifying potential therapeutic agents. chemsynlab.comsmolecule.com

Enzyme Engineering and Directed Evolution Studies

4-Nitrophenyl laurate is an indispensable tool in the field of enzyme engineering and directed evolution, where the goal is to create new enzymes with improved or novel properties. dergipark.org.trnih.gov These techniques involve introducing random mutations into an enzyme's genetic code and then selecting for variants with desired characteristics, such as enhanced stability, altered substrate specificity, or increased catalytic activity. dergipark.org.trnih.gov

Modification of Enzyme Properties

In directed evolution studies, 4-nitrophenyl laurate is frequently used as a substrate to screen large libraries of enzyme mutants. rsc.org For example, researchers have used this substrate to identify lipase (B570770) variants with improved thermostability. rsc.orgfrontiersin.org By subjecting the mutant library to heat treatment and then measuring the residual activity using 4-nitrophenyl laurate, scientists can isolate enzymes that are more resistant to high temperatures. rsc.orgfrontiersin.org

Chemical modification of enzymes is another approach to alter their properties. In one study, lipase from Thermomyces lanuginosus was modified by grafting different aldehydes onto its surface. The catalytic activity of these modified lipases was then tested against a range of substrates, including 4-nitrophenyl laurate. This research demonstrated that chemical modification could significantly enhance the enzyme's activity. rsc.org

Impact on Substrate Specificity

The substrate specificity of an enzyme—its preference for a particular molecule to act upon—is a critical characteristic. 4-Nitrophenyl laurate, with its 12-carbon laurate chain, is often used alongside other 4-nitrophenyl esters with varying fatty acid chain lengths (e.g., acetate (B1210297), butyrate (B1204436), palmitate) to probe the substrate specificity of wild-type and engineered lipases. dergipark.org.trresearchgate.nete-ksbbj.or.kr

For instance, a study on a lipase from a metagenome, LipC12, used 4-nitrophenyl esters of different lengths to identify mutants with altered substrate preferences. While the wild-type enzyme favored long-chain fatty acids, a mutant (S4T) showed increased activity towards shorter chains (4-nitrophenyl acetate and butyrate) and decreased activity towards longer chains like 4-nitrophenyl laurate. e-ksbbj.or.kr Similarly, research on lipase from Thermomyces lanuginosus showed that chemical modifications could broaden its substrate specificity, making it more active towards both shorter and longer chain substrates, including 4-nitrophenyl laurate. rsc.org

The following table presents data from a study on wild-type lipase and its variants, showing their maximum reaction rates (Vmax) with different 4-nitrophenyl esters.

| Substrate | Wild Type Vmax (U/mg protein) |

| pNP-acetate | 0.42 |

| pNP-butyrate | 0.95 |

| pNP-octanoate | 1.1 |

| pNP-dodecanoate (laurate) | 0.78 |

| pNP-palmitate | 0.18 |

| Data from a study on lipase from Thermomyces lanuginosus, showing the enzyme's activity on substrates with different carbon chain lengths. dergipark.org.tr |

Computational Modeling and Theoretical Studies

In conjunction with experimental work, computational modeling and theoretical studies provide deeper insights into the interactions between 4-nitrophenyl laurate and enzymes at the molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of 4-nitrophenyl laurate, MD simulations have been employed to understand how enzymes bind to this substrate and how mutations or modifications affect this interaction. biorxiv.orgacs.orgnih.gov

For example, MD simulations were used to investigate a thermostable lipase, PFHL. These simulations, along with molecular docking, revealed that 4-nitrophenyl laurate fits better into the enzyme's catalytic pocket compared to a longer-chain substrate, 4-nitrophenyl palmitate. The complex with 4-nitrophenyl laurate was more stable and formed more hydrogen bonds, explaining the enzyme's preference for medium-chain fatty acid esters. acs.org In another study, MD simulations helped to elucidate how a single amino acid mutation in the LipC12 lipase led to a change in its substrate specificity, showing increased rigidity in certain regions of the mutant enzyme. e-ksbbj.or.kr

Quantum Mechanical Approaches for Reaction Pathways

Quantum mechanical (QM) methods can be used to study the details of chemical reactions, including the breaking and forming of bonds during the hydrolysis of 4-nitrophenyl laurate by an enzyme. researchgate.nettesisenred.net These approaches can model the electronic structure of the molecules involved and calculate the energy changes that occur along the reaction pathway. While specific QM studies focused solely on the 4-nitrophenyl laurate reaction pathway are not extensively detailed in the provided context, the general application of these methods to similar ester hydrolysis reactions is well-established. researchgate.netresearchgate.net Such studies can help to understand the precise mechanism of catalysis, including the roles of specific amino acid residues in the enzyme's active site. researchgate.net

Predictive Modeling of Enzymatic Hydrolysis

Predictive modeling of the enzymatic hydrolysis of 4-nitrophenyl laurate is a critical area of research for understanding and optimizing lipase activity. These models provide a mathematical framework to describe the reaction kinetics, allowing scientists to predict the rate of hydrolysis under various conditions. The most common models applied are based on Michaelis-Menten kinetics and its variations, such as the Ping-Pong Bi-Bi model, which is particularly relevant for reactions involving two substrates like hydrolysis. nih.gov

The core of this modeling involves determining key kinetic parameters: the Michaelis-Menten constant (K_m) and the maximum reaction rate (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. A lower K_m value signifies a higher affinity. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. mdpi.comelsevier.es

Research has focused on determining these parameters for various lipases using 4-nitrophenyl laurate as the substrate. For instance, studies on lipase from Acinetobacter sp. and lipase immobilized on fermented pomegranate-seed residue have yielded specific kinetic values. mdpi.comelsevier.es The kinetics of hydrolysis for a range of p-nitrophenyl esters, including laurate, have been successfully modeled using a Ping Pong Bi Bi model, which accounts for the two-substrate nature of the reaction (the ester and water). nih.gov This modeling is crucial for comparing the efficiency of different lipases and for optimizing industrial biocatalytic processes.

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of 4-Nitrophenyl Laurate

| Enzyme Source | K_m (µM) | V_max (µmol/min/g or U/mg) | Model Used | Reference |

|---|---|---|---|---|

| Lipase from Acinetobacter sp. AU07 | 510 (0.51 mM) | 16.98 U/mg | Michaelis-Menten | elsevier.es |

| Lipase on Fermented Pomegranate-Seed Residue (fermPSR) | 207 µmol/L | 49.5 µmol/min/g | Michaelis-Menten | mdpi.com |

| Lipase (Novozym 435) in Supercritical CO2 | N/A | N/A | Ping Pong Bi Bi | nih.gov |

Development of Novel Enzymatic Assays

The chemical properties of 4-nitrophenyl laurate make it a valuable tool in the development of novel enzymatic assays for lipases and esterases. chemsynlab.combiosynth.com Its primary application is as a chromogenic substrate; the hydrolysis of the ester bond by a lipase releases 4-nitrophenol, a yellow-colored compound. biosynth.comnih.gov This reaction provides a simple and direct way to measure enzyme activity by monitoring the color change spectrophotometrically. chemsynlab.com

The development of new assays often focuses on adapting this principle to different formats and conditions to enhance throughput, sensitivity, or applicability to specific environments. nih.govnih.gov For example, assays have been developed to screen for lipase activity in diverse biological samples, including plasma, tissue homogenates, and cell lysates. chemsynlab.com Furthermore, research has extended the use of this substrate to screen for potential enzyme inhibitors or activators. chemsynlab.com A significant area of development has been the creation of assays suitable for use in non-aqueous environments, such as organic solvents, which is important for studying enzymatic transesterification reactions. nih.gov

Microplate-based Spectrophotometric Assays

A major advancement in enzymatic assays using 4-nitrophenyl laurate is the adaptation to a microplate format. nih.gov This high-throughput method allows for the simultaneous analysis of numerous samples, making it ideal for enzyme screening, kinetic studies, and inhibitor testing. dergipark.org.trmdpi.com The assay is typically performed in 96-well microplates, where the reaction mixture, containing the enzyme extract and the 4-nitrophenyl laurate substrate, is added to each well. nih.govmdpi.com

The hydrolysis reaction is monitored by measuring the increase in absorbance at a wavelength between 405 and 410 nm, which corresponds to the released 4-nitrophenol. nih.govdergipark.org.tr Microplate readers can be programmed to take kinetic readings at set intervals, providing real-time data on the rate of the enzymatic reaction. nih.gov Various studies have optimized the conditions for these microplate assays, including buffer pH, temperature, and the concentration of additives like CaCl₂ and detergents (e.g., Triton X-100) that can affect lipase activity. nih.govmdpi.com

Table 2: Example of a Microplate-based Assay Protocol for Lipase Activity

| Step | Description | Typical Reagents/Parameters | Reference |

|---|---|---|---|

| 1. Reagent Preparation | Prepare buffer, substrate, and enzyme solutions. | Tris-HCl buffer (pH 7.5-8.0), 4-NPL in isopropanol (B130326)/acetonitrile, CaCl₂, Triton X-100. | nih.govmdpi.com |

| 2. Plate Loading | Add reagents to a 96-well microplate in a specific order. | Buffer, additives, enzyme extract. | mdpi.com |

| 3. Reaction Initiation | Start the reaction by adding the substrate solution. | 4-Nitrophenyl Laurate (e.g., 10 mM stock). | mdpi.com |

| 4. Incubation | Incubate the plate under controlled conditions. | 25-37 °C for 5-30 minutes. | nih.govmdpi.com |

| 5. Measurement | Measure absorbance kinetically or as an endpoint reading. | Spectrophotometer at 405-410 nm. | nih.govdergipark.org.tr |

Integration with Other Analytical Techniques (e.g., HPLC for metabolites)

HPLC offers a highly sensitive and specific method for separating and quantifying the individual products of the hydrolysis reaction—lauric acid and 4-nitrophenol. nih.gov This is particularly useful when the reaction mixture is complex or when researchers need to confirm the identity of the products. Studies have detailed specific HPLC methods, often using reversed-phase (RP-HPLC) columns, to measure lipase activity with 4-nitrophenyl laurate as the substrate. nih.govnih.gov

Furthermore, HPLC is invaluable for tracking the fate of the 4-nitrophenol metabolite in biological systems. After its release, 4-nitrophenol can undergo further metabolic transformations, such as conjugation to form 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S). nih.govmdpi.com Isocratic ion-pair RP-HPLC methods have been developed to simultaneously quantify 4-nitrophenol and its conjugated metabolites in biological samples like bile and intestinal perfusates, providing a deeper understanding of the metabolic pathways following the initial enzymatic hydrolysis. nih.govnih.govmdpi.com

Table 3: Example of RP-HPLC Conditions for Metabolite Analysis

| Parameter | Condition | Analytes Detected | Reference |

|---|---|---|---|

| Column | C18 | 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), 4-nitrophenyl sulfate (PNP-S) | nih.govmdpi.com |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer (pH 6.2) (47:53, v/v) with 0.03 M tetrabutyl-ammonium-bromide (TBAB) | ||

| Flow Rate | 1.0 ml/min | ||

| Detection | UV at 290 nm |

Comparative Studies Involving 4 Nitrophenyl Laurate

Comparative Analysis with Other Nitrophenyl Esters

Comparing the enzymatic hydrolysis of 4-nitrophenyl laurate with other 4-nitrophenyl esters, which differ in the length of their fatty acid acyl chains, is a common method for characterizing the substrate specificity of lipolytic enzymes. dergipark.org.tr This approach provides critical insights into how the hydrophobicity and steric bulk of the substrate influence its interaction with an enzyme's active site.

The preference of an enzyme for a particular 4-nitrophenyl ester is a key differentiator between enzyme classes such as lipases, esterases, and cutinases.

Lipases vs. Esterases : Generally, lipases exhibit higher activity towards esters with longer acyl chains, like 4-nitrophenyl laurate (C12) and palmitate (C16), due to their preference for more lipophilic substrates. mdpi.comnih.gov In contrast, esterases typically show maximal activity toward esters with shorter acyl chains. For example, a purified esterase from Geobacillus sp. TF17 demonstrated the highest relative activity with 4-nitrophenyl butyrate (B1204436) (C4), significantly lower activity with 4-nitrophenyl acetate (B1210297) (C2), and only slight activity with 4-nitrophenyl laurate (C12). citius.technology Studies on phospholipases and lipoprotein lipase (B570770) also revealed that their activity generally increased as the substrate became more lipophilic, from acetate to palmitate. mdpi.comnih.gov

Cutinase Specificity : Cutinases show a unique substrate specificity profile that distinguishes them from many lipases and esterases. jmb.or.kr Fungal and bacterial cutinases exhibit exceptionally high hydrolytic activity on 4-nitrophenyl butyrate (PNB) but remarkably low activity on 4-nitrophenyl palmitate (PNP). jmb.or.kr This distinct preference is a defining characteristic of cutinases. jmb.or.kr

Intra-Class Variation : Significant variation in substrate preference also exists within the same enzyme class. For instance, lipases from Pseudomonas species often favor short- to medium-chain substrates, with optimal activity seen with 4-nitrophenyl octanoate (B1194180) (C8). researchgate.net Conversely, lipase from Burkholderia cepacia shows a preference for longer-chain esters like C14 substrates. researchgate.net Furthermore, research has demonstrated that other enzyme families, such as thiolases, can also react with these substrates, with the enzyme OleA showing rapid reaction with various p-nitrophenyl esters. nih.gov

The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), quantify the affinity of an enzyme for a substrate and its maximum catalytic rate. These values often vary significantly with the acyl chain length of the 4-nitrophenyl ester.

One study investigating a wild-type lipase from Thermomyces lanuginosus measured the Vₘₐₓ using five different 4-nitrophenyl esters. dergipark.org.tr The results showed that the enzyme's activity increased from 4-nitrophenyl acetate (C2) to 4-nitrophenyl octanoate (C8) and then decreased for the longer chain substrates, 4-nitrophenyl dodecanoate (B1226587) (C12) and 4-nitrophenyl palmitate (C16). dergipark.org.tr The highest Vₘₐₓ was observed with the C8 substrate, while the lowest was with the C16 substrate. dergipark.org.tr

| Substrate | Acyl Chain Length | Vₘₐₓ (U/mg protein) |

|---|---|---|

| 4-Nitrophenyl acetate | C2 | 0.42 |

| 4-Nitrophenyl butyrate | C4 | 0.95 |

| 4-Nitrophenyl octanoate | C8 | 1.10 |

| 4-Nitrophenyl dodecanoate | C12 | 0.78 |

| 4-Nitrophenyl palmitate | C16 | 0.18 |

Data sourced from Vardar-Yel, N. (2021). dergipark.org.tr

Interestingly, the catalytic efficiency (Vₘₐₓ/Kₘ) in the same study showed a different trend, with 4-nitrophenyl butyrate (C4) yielding the highest value, indicating the most efficient hydrolysis for that particular substrate. dergipark.org.tr Similarly, a novel thermophilic lipase, LipB12_A11, was found to be most active when using 4-nitrophenyl octanoate (C8) and 4-nitrophenyl laurate (C12) as substrates. mdpi.com This highlights that both chain length and enzyme source are critical determinants of hydrolytic activity.

Differences in Substrate Specificity across Enzyme Classes

Investigations into Cross-Reactivity with Other Enzyme Families (e.g., Proteases, Phosphatases)

While 4-nitrophenyl laurate and related esters are primarily substrates for lipases and esterases, there is research into their potential cross-reactivity with other enzyme families. chemsynlab.com

Proteases : Some proteases have been shown to exhibit esterase activity. For instance, the serine protease α-chymotrypsin is capable of hydrolyzing 4-nitrophenyl acetate. niscpr.res.in This suggests that the ester bond in nitrophenyl esters can be a target for certain proteolytic enzymes, although their efficiency with a long-chain substrate like 4-nitrophenyl laurate is less characterized.

Phosphatases : The 4-nitrophenyl group is also used in substrates for other hydrolases, such as phosphatases, which act on phosphate (B84403) esters rather than carboxylic acid esters. Substrates like p-nitrophenyl phosphate (pNPP) are standard for assaying alkaline and acid phosphatase activity. ukessays.comnih.gov Studies on Legionella pneumophila have associated the hydrolysis of p-nitrophenol phosphorylcholine (B1220837) (p-NPPC) with phospholipase C, phosphodiesterases, and phosphatases, indicating the broad utility of the 4-nitrophenol (B140041) leaving group in detecting various enzymatic activities. nih.gov Research has also been conducted to evaluate the ability of phospholipases to hydrolyze carboxylic acid esters like 4-nitrophenyl acetate and palmitate. mdpi.comnih.gov

These investigations into cross-reactivity are important for understanding the broader substrate profiles of different enzyme families and for ensuring the correct interpretation of assay results in complex biological systems.

Future Directions and Emerging Research Avenues

Integration of 4-Nitrophenyl Laurate Assays in Biomedical Diagnostics and Therapeutics

The use of 4-NPL as a substrate for measuring lipase (B570770) and esterase activity in biological samples like plasma, serum, and tissue homogenates is a cornerstone of its biomedical potential. chemsynlab.com Elevated or reduced levels of specific lipases are biomarkers for various diseases. Assays utilizing 4-NPL can be applied for diagnostic and prognostic purposes, with future research aiming to develop more specific assays that can distinguish between different types of lipases and esterases. chemsynlab.com This could lead to more precise diagnostic tools for conditions linked to lipid metabolism.

Interaction studies have shown that 4-nitrophenyl laurate can bind to the active sites of some enzymes, inhibiting their catalytic function. smolecule.com This characteristic opens up avenues for using 4-NPL and its derivatives in the development of enzyme inhibitors, which could have therapeutic applications. smolecule.com Furthermore, there is a push to adapt these assays for use with other complex biological samples, such as saliva and urine, which could lead to less invasive diagnostic testing. chemsynlab.com While currently designated for research purposes only, the transition of 4-NPL-based assays into routine clinical diagnostics is a significant area of future development. smolecule.combiosynth.com

Applications in Industrial Biotechnology and Biocatalysis

In the realm of industrial biotechnology, 4-nitrophenyl laurate is an indispensable tool for screening and characterizing lipases and esterases, which are crucial biocatalysts. dergipark.org.tr These enzymes are used in a wide array of industries, including food, detergent, pharmaceutical, and biofuel production. dergipark.org.trscielo.br

Researchers utilize 4-NPL to:

Screen for Novel Enzymes: Identifying microorganisms that produce enzymes with desired characteristics, such as thermostability or tolerance to organic solvents, is a critical step in developing new industrial processes. elsevier.es For instance, lipolytic enzymes from thermophilic organisms, which are valuable for high-temperature industrial applications, have been identified and characterized using 4-NPL as the substrate. researchgate.net

Optimize Enzyme Performance: The straightforward nature of the 4-NPL assay allows for the rapid evaluation of how different physical and chemical factors, such as pH, temperature, and buffer concentration, affect enzyme activity. scielo.br This is vital for optimizing reaction conditions in industrial bioreactors.

Evaluate Immobilized Enzymes: Enzyme immobilization is a key strategy for improving catalyst stability and reusability in industrial settings. 4-NPL assays are frequently used to determine the hydrolytic activity and kinetic parameters of these immobilized biocatalysts, comparing their efficiency to free enzymes.

Detailed research findings have demonstrated the utility of 4-NPL in determining key enzymatic parameters. For example, studies on lipase from Acinetobacter sp. AU07 used 4-NPL to determine its substrate specificity and kinetic constants, revealing a high affinity for this particular substrate. elsevier.es

Table 1: Selected Kinetic Parameters of Lipases Determined Using 4-Nitrophenyl Laurate

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |

| Acinetobacter sp. AU07 Lipase | 4-Nitrophenyl laurate (4-NPL) | 0.33 | 1111 | elsevier.es |

| Wild Lipase (Thermomyces lanuginosus) | 4-Nitrophenyl dodecanoate (B1226587) (pNP-dodecanoate) | Not Specified | 0.78 | dergipark.org.tr |

Note: Data is extracted from separate studies and presented for illustrative purposes. Direct comparison may not be appropriate due to differing experimental conditions. "U" represents an enzymatic unit, defined as the amount of enzyme releasing 1 µmol of 4-nitrophenol (B140041) per minute.

This ability to quickly screen and characterize enzymes makes 4-NPL a driver of innovation in the development of more efficient and sustainable industrial processes.

Exploration of 4-Nitrophenyl Laurate in Novel Bioremediation Strategies

Bioremediation, the use of biological organisms to clean up pollutants, is a promising and environmentally friendly technology. Lipases are of particular interest for their ability to break down fats, oils, and greases, which are common pollutants in industrial wastewater and from oil spills. scielo.brelsevier.es

The role of 4-nitrophenyl laurate in this field is as a critical analytical tool. It is used to identify and characterize lipase-producing microorganisms that can be deployed for bioremediation. elsevier.es For example, bacterial strains isolated from distillery waste and hot springs have been screened for their lipolytic activity using 4-NPL. elsevier.esresearchgate.net The most effective strains can then be selected for use in degrading lipid-rich waste. mdpi.com Research has demonstrated the potential of a Pseudomonas sp., identified using a 4-NPL assay, to degrade up to 92.6% of used automobile oil under optimized conditions. researchgate.net

Future research will likely focus on discovering enzymes that are not only highly active but also robust enough to function in harsh environmental conditions, such as the high salinity or presence of heavy metals often found at contaminated sites. Assays with 4-NPL are fundamental to this discovery and optimization process, helping to develop new and effective strategies for cleaning the environment. scielo.br

Advanced Methodologies for Real-time Monitoring of 4-Nitrophenyl Laurate Hydrolysis

The traditional method for measuring 4-NPL hydrolysis involves taking samples from a reaction and analyzing them offline using a spectrophotometer. mdpi.com While reliable, this method can be time-consuming. Emerging research is focused on developing advanced, automated systems for real-time monitoring of this reaction.

One such advanced technique is Sequential Injection Analysis (SIA) . An SIA system can automatically draw a sample, mix it with the substrate (like 4-nitrophenyl butyrate (B1204436), a related compound), and measure the resulting color change spectrophotometrically within the system itself. mdpi.com This allows for near-real-time tracking of enzyme activity, providing immediate data on the progress of a reaction. mdpi.com Such systems have been developed and tested, showing the capability of analyzing multiple samples per hour with high reproducibility. mdpi.com

Another area of development involves the use of nanopore sensors . These sensors can detect the products of enzymatic hydrolysis at the single-molecule level as they pass through a tiny pore, offering a label-free method for monitoring reaction kinetics in real time. acs.org While much of this research has used other esters, the principles can be extended to 4-NPL.

These advanced methodologies are crucial for implementing effective process control strategies in industrial fermentations and biocatalytic reactions, where precise, real-time control over enzyme activity can significantly improve yield and efficiency. mdpi.com

Q & A

Q. Advanced

- Molar extinction coefficient (ε) : Determine ε experimentally for each setup, as values vary with pH and solvent composition (typical ε ≈ 16,500 M⁻¹cm⁻¹ at pH 8.0) .

- Interference correction : Subtract background absorbance from organic solvents or enzyme auto-hydrolysis using a no-substrate control .

- Initial rate calculation : Use linear regression on the first 5–10% of the reaction curve to avoid substrate depletion artifacts .

How can contradictory data on enzyme inhibition by 4-nitrophenyl laurate be resolved?

Advanced

Contradictions may arise from:

- Solubility limitations : Ensure 4-NPL is fully solubilized; use sonication or higher solvent concentrations without denaturing the enzyme .

- Non-specific inhibition : Test if inhibition persists after enzyme purification. If yes, perform competitive binding assays to confirm direct interaction with the active site .

- Alternative substrates : Validate findings with fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to rule out chromophore-related artifacts .

What are the best practices for handling and storing 4-nitrophenyl laurate to ensure assay reproducibility?

Q. Basic

- Storage : Keep desiccated at –20°C to prevent hydrolysis. Avoid exposure to light, as the nitro group is photolabile .

- Solubilization : Warm stock solutions to 40–50°C and vortex thoroughly before use. Precipitates indicate degradation or impurities .

- Safety : Use gloves and eye protection, as 4-nitrophenol (hydrolysis product) is toxic and regulated under PRTR guidelines .

Retrosynthesis Analysis